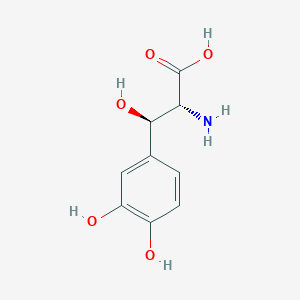

(3R)-3-Hydroxyasparagine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

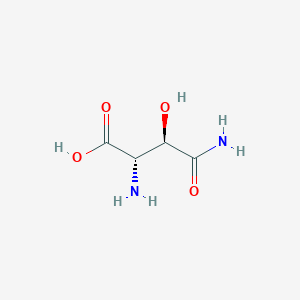

“(3R)-3-Hydroxyasparagine” is a chemical compound with the molecular formula C4H8N2O4 . It has a molecular weight of 148.1173 . It is also known by the identifier 2HVJ708N54 .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 148.12 g/mol. The compound’s optical activity is unspecified .Wissenschaftliche Forschungsanwendungen

Posttranslational Modification in Proteins : (3R)-3-Hydroxyasparagine is found in domains homologous to the epidermal growth factor precursor in various proteins. It is formed by the hydroxylation of asparagine and plays a role in the function of vitamin K-dependent plasma proteins and others that do not require vitamin K for normal biosynthesis (Stenflo et al., 1989).

Synthesis of Beta-Modified Amino Acids : this compound is crucial in the synthesis of non-ribosomally synthesized lipopeptide antibiotics like calcium-dependent antibiotic (CDA), which involves the hydroxylation of L-asparagine by a specific oxygenase (Strieker et al., 2007).

Role in Hydroxylation Processes : The presence of this compound in human C1r indicates its formation through post-translational hydroxylation of asparagine. This discovery helps understand protein modifications better (Arlaud et al., 1987).

Biosynthesis in Antibiotic Production : It's involved in the biosynthesis of certain lipopeptide antibiotics. Enzymes like AsnO and HasP are crucial for its beta-hydroxylation and phosphorylation within the CDA (Neary et al., 2007).

In Peptide Antibiotic Synthesis : It plays a role in synthesizing peptide antibiotics like Novo29, which shows activity against Gram-positive bacteria. The specific stereochemistry of hydroxyasparagine in these antibiotics is crucial for their function (Krumberger et al., 2023).

Protein Transduction Applications : this compound, when fused with proteins, can be effective in protein transduction for delivering functional transcription factors into cell nuclei, offering potential in cancer treatment (Hitsuda et al., 2012).

Enzymatic Synthesis : It can be synthesized enzymatically for applications like producing l-threo-3-Hydroxyaspartic acid, showing the potential for industrial-scale production (Hara et al., 2015).

Eigenschaften

IUPAC Name |

(2S,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLPSCRBFYDNX-NHYDCYSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@H](C(=O)N)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20790-74-3 |

Source

|

| Record name | (3R)-3-Hydroxyasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020790743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-HYDROXYASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HVJ708N54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.